N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 865285-71-8
VCID: VC6352345
InChI: InChI=1S/C16H12FN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
SMILES: C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Molecular Formula: C16H12FN3O3
Molecular Weight: 313.288

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

CAS No.: 865285-71-8

Cat. No.: VC6352345

Molecular Formula: C16H12FN3O3

Molecular Weight: 313.288

* For research use only. Not for human or veterinary use.

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide - 865285-71-8

Specification

CAS No. 865285-71-8
Molecular Formula C16H12FN3O3
Molecular Weight 313.288
IUPAC Name N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Standard InChI InChI=1S/C16H12FN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Standard InChI Key YFMXPTBQTPJQLO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound features a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-fluorophenyl group and at the 2-position with an acetamide moiety. The acetamide side chain is further modified with a phenoxy group, yielding the full systematic name: N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide.

Key structural attributes include:

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.

  • 4-Fluorophenyl substituent: Introduces electron-withdrawing effects and enhances lipophilicity, potentially influencing receptor binding .

  • Phenoxyacetamide group: Provides a flexible linker between the aromatic phenoxy moiety and the oxadiazole core, enabling conformational adaptability .

The molecular formula is C₁₆H₁₂FN₃O₃, with a calculated molecular weight of 313.29 g/mol .

Spectroscopic Characterization

Structural validation of analogous compounds has relied on techniques such as:

  • Infrared (IR) spectroscopy: Confirms the presence of amide C=O stretches (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~1550–1600 cm⁻¹) .

  • ¹H-NMR: Resonances for aromatic protons (δ 6.8–7.8 ppm), fluorophenyl groups (δ 7.2–7.6 ppm), and acetamide NH (δ 10.2–10.8 ppm) are typical .

  • Mass spectrometry: Molecular ion peaks align with theoretical masses, while fragmentation patterns confirm the oxadiazole and acetamide substructures.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves sequential reactions:

Step 1: Formation of the 1,3,4-Oxadiazole Core
Hydrazide precursors, such as 4-fluorobenzohydrazide, undergo cyclization with carbon disulfide in alkaline conditions to yield 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol.

Step 2: Acetylation of the Oxadiazole
The thiol group is replaced via nucleophilic substitution with 2-phenoxyacetyl chloride in the presence of triethylamine, forming the target acetamide .

Reaction Scheme:

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol+ClCOCH2OPhEt3NN-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide\text{5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol} + \text{ClCOCH}_2\text{OPh} \xrightarrow{\text{Et}_3\text{N}} \text{N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide}

Yield Optimization and Challenges

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification.

  • Temperature control: Reactions typically proceed at 60–80°C to balance kinetics and byproduct formation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65–75% yield .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Thermal stability: Decomposition observed above 220°C, consistent with oxadiazole derivatives .

Crystallographic Data

While single-crystal X-ray data for this specific compound is unavailable, analogous structures show:

  • Planar oxadiazole rings with dihedral angles <10° relative to substituted phenyl groups .

  • Hydrogen-bonding networks between amide NH and oxadiazole N atoms, stabilizing the crystal lattice .

Analytical and Regulatory Considerations

Quality Control Methods

  • HPLC purity analysis: Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity.

  • Residual solvent testing: GC-MS detects traces of DMF or ethyl acetate below ICH Q3C limits .

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